2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol

Vue d'ensemble

Description

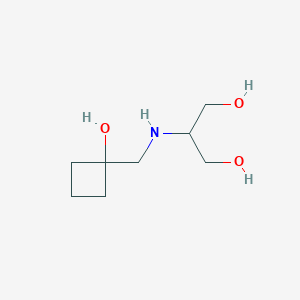

2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol is a chemical compound with the molecular formula C8H17NO3 This compound is characterized by the presence of a cyclobutyl ring, a hydroxyl group, and an amino group attached to a propane-1,3-diol backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol typically involves the reaction of 1-hydroxycyclobutylmethylamine with 1,3-dihydroxypropane under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced purification techniques to ensure the quality and consistency of the final product. The production process is designed to be cost-effective and environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions

2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amino group can produce secondary or tertiary amines .

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Drug Development :

- The compound's structure suggests potential as a building block in drug synthesis. Its unique cyclobutyl moiety may enhance biological activity or specificity in targeting certain receptors.

- Case studies have shown that similar compounds can act as inhibitors or modulators in various biochemical pathways.

-

Antidiabetic Agents :

- Research indicates that compounds with similar structures exhibit hypoglycemic effects. The incorporation of hydroxy groups can enhance solubility and bioavailability, crucial for drug efficacy in treating diabetes.

-

Neuroprotective Effects :

- Preliminary studies suggest that derivatives of this compound may offer neuroprotective benefits, potentially aiding in conditions such as Alzheimer's disease. The presence of amino groups is often linked to neuroactive properties.

Biochemical Research

-

Enzyme Inhibition :

- The compound may serve as an enzyme inhibitor in metabolic pathways. For instance, it could inhibit enzymes involved in carbohydrate metabolism, providing insights into metabolic disorders.

-

Cell Signaling :

- Investigations into cell signaling pathways have highlighted the role of similar compounds in modulating intracellular signals. This could lead to advancements in understanding cellular responses to various stimuli.

Material Science

-

Polymer Chemistry :

- The compound can be used as a monomer or additive in polymer synthesis. Its hydroxyl groups make it suitable for creating hydrophilic polymers, which are valuable in drug delivery systems.

-

Coatings and Adhesives :

- Due to its chemical stability and potential for functionalization, it could be applied in developing advanced coatings or adhesives with specific properties such as biodegradability or enhanced adhesion.

Toxicology and Safety Studies

Understanding the safety profile of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol is crucial for its application:

- Toxicological Studies : Initial assessments indicate that compounds with similar structures generally exhibit low toxicity levels; however, comprehensive toxicological evaluations are essential before any clinical application.

- Safety Data Sheets (SDS) : Available data suggest standard safety precautions should be taken when handling this compound due to potential irritant properties.

Mécanisme D'action

The mechanism of action of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol include:

- 1,3-Bis[tris(hydroxymethyl)amino]propane

- 2-Amino-1,3-propane diols

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a cyclobutyl ring and hydroxyl and amino groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Activité Biologique

The compound 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol , also known by its CAS number 2199245-37-7 , is a synthetic organic molecule with potential applications in pharmaceuticals, particularly as a precursor for beta-blockers like Bupranolol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C8H17NO3

- Molecular Weight : 175.23 g/mol

- Purity : Typically ≥ 95% in commercial preparations

- Structure : The compound features a cyclobutyl moiety and a diol structure, which are significant for its biological interactions.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, primarily related to its role as a beta-blocker precursor. The following table summarizes key findings from recent studies:

The mechanism by which this compound exerts its biological effects primarily involves:

- Beta-Adrenergic Receptor Modulation : The compound's structure allows it to interact with beta-adrenergic receptors, which are critical in regulating cardiovascular function and response to stress.

- Chirality Influence : Studies have shown that the enantiomeric forms of this compound can exhibit different biological activities, emphasizing the importance of stereochemistry in drug design and efficacy .

Clinical Trials and Toxicology

A series of clinical trials have evaluated the safety and efficacy of related compounds in humans. For example:

- Trial on TRIS AMINO : A related compound showed no serious side effects at therapeutic doses, with transient effects such as decreased respiratory rate and increased urine output noted .

- Animal Studies : In rodent models, high doses (up to 3200 ppm) were administered without significant toxicity, although some liver changes were observed at extreme levels .

Comparative Analysis

Comparative studies between racemic and enantiomeric forms of beta-blockers reveal significant differences in pharmacodynamics:

| Parameter | Racemic Form | Enantiomeric Form |

|---|---|---|

| Binding Affinity | Moderate | High |

| Efficacy | Variable | Enhanced |

| Side Effects | More common | Reduced |

These findings suggest that further research into the specific enantiomers of this compound could lead to more targeted therapies with fewer side effects.

Propriétés

IUPAC Name |

2-[(1-hydroxycyclobutyl)methylamino]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c10-4-7(5-11)9-6-8(12)2-1-3-8/h7,9-12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEGXGOEGZGVDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CNC(CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.